(R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13811924
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | (4R)-2-(6-cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C13H16N2O/c1-2-10-8-16-13(14-10)12-5-3-4-11(15-12)9-6-7-9/h3-5,9-10H,2,6-8H2,1H3/t10-/m1/s1 |
| Standard InChI Key | LTWUGUBERMUQQK-SNVBAGLBSA-N |
| Isomeric SMILES | CC[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
| SMILES | CCC1COC(=N1)C2=CC=CC(=N2)C3CC3 |
| Canonical SMILES | CCC1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of two interconnected heterocycles:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom at the 1-position. The 6-position is substituted with a cyclopropyl group (), introducing strain and altering electronic density .
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4,5-Dihydrooxazole Ring: A five-membered, partially saturated ring containing one oxygen and one nitrogen atom. The 4-position is substituted with an ethyl group (), while the 2-position is linked to the pyridine ring .
The stereochemistry at the 4-position of the dihydrooxazole is designated as , confirmed by the SMILES notation . This chirality is critical for interactions in biological systems and asymmetric synthesis.
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
Purification and Characterization
The compound is typically purified to 95% purity via column chromatography or recrystallization . Analytical techniques include:
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Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and stereochemistry.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hybrid aromatic/non-aromatic structure:
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Lipophilicity: Moderate (), favoring organic solvents like dichloromethane or ethyl acetate .
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Aqueous Solubility: Limited due to the hydrophobic cyclopropyl and ethyl groups.
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments due to the oxazole ring’s reactivity .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1650–1700 cm (C=N stretch) and 3100 cm (aromatic C-H).
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UV-Vis: Absorption maxima near 270 nm ( transitions of the pyridine ring).
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparisons
| Compound | Substituent | Molecular Weight | Key Application |
|---|---|---|---|
| (R)-2-(6-Cyclopropylpyridin-2-yl)-4-ethyl-4,5-dihydrooxazole | Ethyl, Cyclopropyl | 216.28 g/mol | Pharmaceutical synthesis |
| (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | Isopropyl | 190.24 g/mol | Asymmetric catalysis |
| (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole | Isobutyl, Cyclopropyl | 244.33 g/mol | Material science |
The ethyl-substituted derivative offers a balance between steric bulk and lipophilicity, making it preferable for drug design over bulkier isobutyl analogues.
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